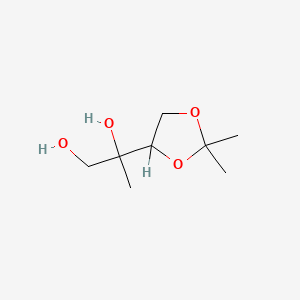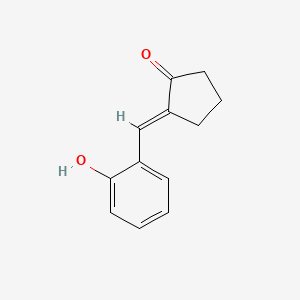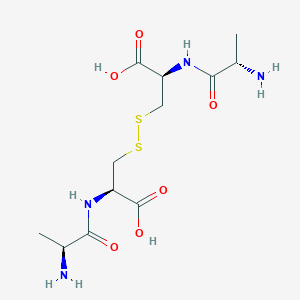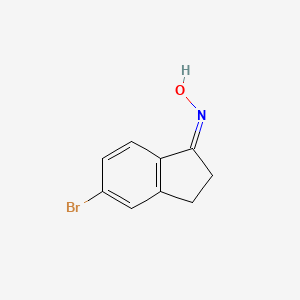
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 176.21024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioproduction and Purification
The diol compound, such as 1,3-propanediol, shows promise in bioproduction processes. The purification of biologically produced diols like 1,3-propanediol is complex and costly, accounting for more than half of the production expenses. Techniques such as evaporation, distillation, and membrane filtration have been explored, but no single method has proven efficient in terms of yield, purity, and energy consumption. The development of more effective purification strategies, including aqueous two-phase extraction and pervaporation, could significantly enhance the downstream processing of these compounds (Xiu & Zeng, 2008).
Chemical Synthesis and Catalysis
The review on acidolysis of lignin model compounds highlights the significance of the γ-hydroxymethyl group in the mechanism of bond cleavage, suggesting a complex interaction between the structure of diol compounds and their reactivity under acidic conditions. This knowledge contributes to understanding the degradation and conversion of lignin, a major renewable resource, into valuable chemical products (Yokoyama, 2015).
Dermatological Applications
Pentane-1,5-diol, another diol, has been studied for its potential in dermatological applications. Compared to other diols such as propylene glycol, it has shown to be safer and more effective in enhancing drug delivery, possessing better pharmaceutical and cosmetic properties. This highlights the diverse potential of diol compounds in medical and cosmetic formulations (Jacobsson Sundberg & Faergemann, 2008).
Environmental Contamination and Remediation
The environmental impact of 1,4-dioxane, a solvent and stabilizer, is significant due to its presence in water supplies and difficulty in removal through conventional treatment methods. This raises the necessity for research into alternative removal technologies and the assessment of human health effects to develop effective public health policies (Godri Pollitt et al., 2019).
Catalytic Conversion Processes
The conversion of glycerol to propanediols via in-situ hydrogenolysis using aqueous phase reforming is a promising method for utilizing glycerol, a byproduct of biodiesel production. This process, which does not require an external hydrogen supply, offers an efficient and cost-effective route for producing 1,2-propanediol and 1,3-propanediol, highlighting the versatility of diol compounds in sustainable chemical production (Radzi et al., 2022).
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(2)11-4-6(12-7)8(3,10)5-9/h6,9-10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVJWYFNIUERBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)


